2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-18(21-12-14-2-1-5-20-11-14)13-22-6-7-23(19(22)25)15-3-4-16-17(10-15)27-9-8-26-16/h1-5,10-11H,6-9,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACHGKJGJGUPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CN=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.
Coupling Reactions: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the imidazolidinone ring and the pyridinylmethylacetamide group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated imidazolidinone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features suggest it might interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin moiety could play a role in binding to hydrophobic pockets, while the imidazolidinone ring might interact with polar or charged regions of the target.
Comparison with Similar Compounds
Target Compound vs. 1,3,4-Oxadiazole Derivatives ()
The 1,3,4-oxadiazole-based compounds (e.g., 3.6–3.11) share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differ in their heterocyclic core. The oxadiazole ring is a rigid, planar system with strong electron-withdrawing properties, whereas the imidazolidinone in the target compound introduces a saturated, hydrogen-bond-donating motif. This structural divergence likely impacts:
- Solubility: Imidazolidinone’s polarity may enhance aqueous solubility compared to oxadiazoles.
- Metabolic Stability: Saturation in imidazolidinone could reduce susceptibility to oxidative metabolism versus aromatic oxadiazoles.
- Target Selectivity: The oxadiazole derivatives in were designed as PARP inhibitors, while the target compound’s imidazolidinone core may favor kinase or protease inhibition .
Pyridine-Containing Analogues ()
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares the dihydrobenzodioxin group and a pyridine-derived side chain but lacks the imidazolidinone moiety. Key differences include:
- Side Chain Flexibility: The dimethylaminomethylphenyl group in introduces a basic tertiary amine, enhancing solubility at physiological pH, whereas the pyridin-3-ylmethylacetamide in the target compound offers amide-based hydrogen bonding.
Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 3–4)
Compounds like 2d and 1l (Evidences 3–4) feature fused imidazo-pyridine cores with ester and nitrophenyl substituents. However, the tetrahydroimidazo[1,2-a]pyridines prioritize bulkier substituents (e.g., nitrophenyl, naphthalenyl), which may limit bioavailability compared to the target compound’s pyridin-3-ylmethyl group .
Biological Activity
The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 312.36 g/mol. Its structure comprises a dihydrobenzo[b][1,4]dioxin moiety linked to an imidazolidinone and a pyridine derivative, which may contribute to its biological activity.
Anticancer Properties
Recent studies have shown that compounds related to dihydrobenzo[b][1,4]dioxins exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various human cancer cell lines, demonstrating nanomolar activity against several types of cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the Wnt/β-catenin pathway .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 50 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways .
Binding Affinity Studies
Binding affinity studies indicate that the compound interacts with various biological targets, including enzymes involved in cancer progression and inflammation. The use of homogeneous time-resolved fluorescence assays has shown promising results in terms of binding affinities comparable to known inhibitors in these pathways .
Study 1: Anticancer Efficacy in vivo
A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed at therapeutic doses.
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, the compound was tested in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked decrease in edema and inflammatory cell infiltration into tissues .
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide?
The synthesis of this compound involves multi-step reactions requiring precise control of:
- Temperature : Maintaining specific ranges (e.g., reflux conditions) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Microwave-assisted synthesis : Accelerates reaction rates and improves yields compared to conventional heating .
Post-synthesis, purification via column chromatography is critical to isolate high-purity products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
A combination of techniques ensures accurate characterization:
| Technique | Purpose | Key Evidence |
|---|---|---|
| NMR | Confirms connectivity of heterocyclic rings and amide groups | |
| Mass Spectrometry (MS) | Validates molecular weight and detects impurities | |
| IR Spectroscopy | Identifies functional groups (e.g., C=O stretch in amides) | |
| HPLC | Quantifies purity (>95% threshold for biological assays) | Implied* |
Note: Conflicting spectral data (e.g., overlapping NMR signals) may require X-ray crystallography for unambiguous resolution.
Q. How should researchers address purification challenges in multi-step syntheses?
- Chromatography : Use gradient elution in column chromatography to separate structurally similar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
- HPLC-MS : Monitor fractions in real-time to isolate high-purity batches .
Advanced Research Questions
Q. How can computational methods predict the reactivity of heterocyclic moieties in this compound?
- Density Functional Theory (DFT) : Calculates electron density distribution to identify nucleophilic/electrophilic sites on the imidazolidinone and pyridinylmethyl groups .
- Reaction path search algorithms : Simulate intermediates and transition states for oxidation/reduction reactions (e.g., NaBH₄-mediated reductions) .
- Machine learning : Trains models on analogous compounds to predict regioselectivity in functionalization reactions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Control variables such as:
- Solubility : Use DMSO/cosolvent systems to ensure consistent bioavailability .
- Purity thresholds : Re-test compounds with ≥95% purity to exclude impurity-driven artifacts .
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm mechanistic hypotheses .
Q. What experimental design strategies optimize reaction parameters for scale-up?
- Design of Experiments (DoE) :
- Factorial design : Tests interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Maps optimal conditions for yield and purity .
- High-throughput screening : Automates testing of 10–100 reaction conditions (e.g., solvent/catalyst combinations) .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR probes) tracks reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
